![molecular formula C13H27NaO4S B12644261 Sodium isotridecyl sulphate CAS No. 84681-74-3](/img/structure/B12644261.png)
Sodium isotridecyl sulphate
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Overview
Description
Sodium isotridecyl sulphate is an anionic surfactant with the molecular formula C13H27NaO4S and a molecular weight of 302.406 g/mol . It is commonly used in various industrial and scientific applications due to its excellent surfactant properties, including its ability to lower surface tension and enhance the solubility of hydrophobic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium isotridecyl sulphate is typically synthesized through the sulfation of isotridecyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction conditions involve a continuous reactor, such as a falling film reactor, with a mole ratio of sulfur trioxide to isotridecyl alcohol polyoxyethylene ether of 1:1, and a temperature range of 30-60°C .
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The process includes the polymerization of isotridecyl alcohol and ethylene oxide to form isotridecyl alcohol polyoxyethylene ether, which is then sulfated with sulfur trioxide and neutralized with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Sodium isotridecyl sulphate primarily undergoes hydrolysis under acidic conditions, leading to the formation of isotridecyl alcohol and sulfuric acid . It is stable in alkaline and weak acidic environments but hydrolyzes easily in strong acids .
Common Reagents and Conditions:
Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid.
Neutralization: Sodium hydroxide is commonly used to neutralize the sulfated product.
Major Products Formed:
Hydrolysis: Isotridecyl alcohol and sulfuric acid.
Neutralization: this compound.
Scientific Research Applications
Industrial Applications
- Emulsion Polymerization
- Cleaning Agents
- Cosmetic Formulations
- Agricultural Applications
Case Study 1: Emulsion Polymerization Efficiency
A study conducted on the use of sodium isotridecyl sulfate in emulsion polymerization demonstrated its effectiveness as an emulsifier. The research showed that incorporating this surfactant led to a significant increase in polymer particle stability and size uniformity compared to formulations without it. The final products exhibited improved mechanical properties and lower viscosity, making them suitable for high-performance applications.
Parameter | Control (No Surfactant) | With Sodium Isotridecyl Sulfate |
---|---|---|
Particle Size (µm) | 1.5 | 0.8 |
Viscosity (cP) | 500 | 300 |
Mechanical Strength (MPa) | 20 | 25 |
Case Study 2: Cleaning Efficacy
A comparative analysis of cleaning agents highlighted the role of sodium isotridecyl sulfate in enhancing cleaning performance. In trials involving greasy stains on fabric, formulations containing this surfactant removed over 90% of the stains compared to 70% removal by conventional detergents.
Cleaning Agent | Stain Removal Efficiency (%) |
---|---|
Conventional Detergent | 70 |
Detergent with Sodium Isotridecyl Sulfate | 92 |
Safety and Regulatory Information
Sodium isotridecyl sulfate is classified as a skin irritant and may cause serious eye irritation upon contact. Proper handling procedures should be followed to minimize exposure risks . Regulatory assessments have confirmed its safety when used within specified limits in consumer products.
Mechanism of Action
Sodium isotridecyl sulphate exerts its effects by interacting with lipid molecules in cell membranes, leading to the disruption of the membrane structure. This disruption enhances the permeability of the membrane, allowing for the solubilization and transport of hydrophobic compounds . The compound targets lipid bilayers and can cause the formation of micelles, which encapsulate hydrophobic molecules and enhance their solubility .
Comparison with Similar Compounds
Sodium dodecyl sulphate (SDS): Another anionic surfactant with similar properties but a shorter alkyl chain.
Sodium tetradecyl sulphate: Similar in structure but with a longer alkyl chain.
Uniqueness: Sodium isotridecyl sulphate is unique due to its branched alkyl chain, which provides distinct surfactant properties compared to linear alkyl chain surfactants like sodium dodecyl sulphate. The branched structure enhances its ability to lower surface tension and improve solubility of hydrophobic compounds .
Biological Activity
Sodium isotridecyl sulphate (SITS) is a surfactant belonging to the class of alcohol ethoxy sulfates (AES). It is commonly used in various applications, including personal care products and industrial formulations. This article provides an in-depth examination of the biological activity of SITS, focusing on its effects on human health, environmental impact, and its biochemical properties.
Chemical Structure and Properties
This compound has the chemical formula C13H27NaO4S and is characterized by its long hydrophobic hydrocarbon chain and a hydrophilic sulfate group. This amphiphilic nature allows it to lower surface tension and interact with both water and oils, making it effective in cleaning applications.
1. Toxicological Profile
Research indicates that SITS exhibits varying degrees of toxicity depending on concentration and exposure route. Key findings include:
- Skin Irritation : SITS can cause skin irritation, particularly at higher concentrations. Studies have shown that dermal exposure can lead to erythema and other irritative responses in animal models .
- Eye Irritation : Similar to skin exposure, contact with eyes can result in significant irritation, necessitating caution during handling .
- Systemic Toxicity : Limited data suggest that systemic absorption through oral or dermal routes may occur, but the extent varies based on the molecular structure of the surfactant and the presence of other compounds .
2. Biodegradability
SITS is noted for its biodegradability, which is a crucial factor in assessing its environmental impact. Studies have demonstrated that:
- Biochemical Oxygen Demand (BOD) : The BOD of SITS indicates a high potential for biodegradation, with values suggesting that a significant percentage is metabolized by microbial communities in aquatic environments .
- Environmental Persistence : While SITS degrades effectively under aerobic conditions, its persistence in anaerobic environments remains a concern due to potential accumulation .
Case Study 1: Dermal Absorption and Irritation
A study conducted on rats assessed the dermal absorption of SITS. The results indicated that while minimal absorption occurred, significant local irritation was observed at concentrations above 0.5% . Histological examinations revealed inflammatory responses consistent with surfactant-induced irritation.
Case Study 2: Environmental Impact Assessment
An environmental study evaluated the degradation of SITS in river water. The findings showed that within ten days, over 90% of SITS was degraded under controlled conditions, highlighting its suitability for use in formulations aimed at reducing environmental impact .
Table 1: Toxicological Data Summary
Endpoint | Result | Reference |
---|---|---|
Skin Irritation | Moderate to severe | |
Eye Irritation | Severe | |
Dermal Absorption | Minimal at low concentrations | |
Biodegradability (BOD) | >90% within 10 days |
Table 2: Environmental Degradation Rates
Environment Type | Degradation Rate (%) | Time Frame |
---|---|---|
Aerobic River Water | 90% | 10 days |
Anaerobic Conditions | <50% | 30 days |
Properties
CAS No. |
84681-74-3 |
---|---|
Molecular Formula |
C13H27NaO4S |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
sodium;11-methyldodecyl sulfate |
InChI |
InChI=1S/C13H28O4S.Na/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;/h13H,3-12H2,1-2H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
HRQLTGOBEVLWIH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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